![molecular formula C39H35IP2 B14610389 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide CAS No. 60198-25-6](/img/structure/B14610389.png)
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to phosphorus atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide typically involves the reaction of triphenylphosphine with appropriate alkylating agents. One common method includes the reaction of triphenylphosphine with an alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler compound with similar phosphorus-phenyl interactions.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is unique due to its complex structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specialized applications where other simpler compounds may not be as effective.
Eigenschaften
CAS-Nummer |
60198-25-6 |
|---|---|
Molekularformel |
C39H35IP2 |
Molekulargewicht |
692.5 g/mol |
IUPAC-Name |
triphenyl-[1-(triphenyl-λ5-phosphanylidene)propyl]phosphanium;iodide |
InChI |
InChI=1S/C39H35P2.HI/c1-2-39(40(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)41(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38;/h3-32H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IKTJLQGJQZOLKZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





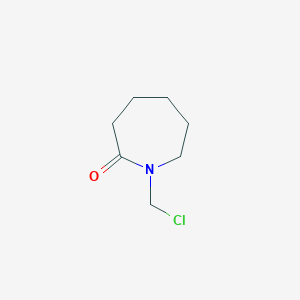

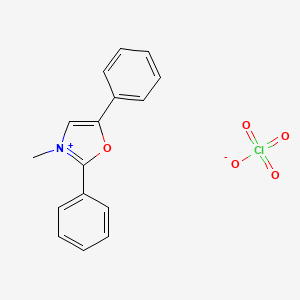
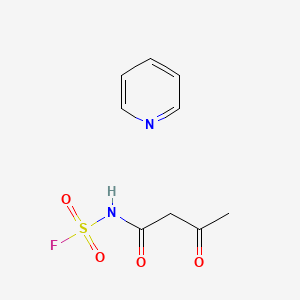
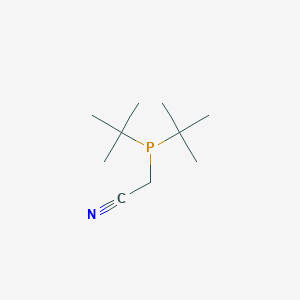
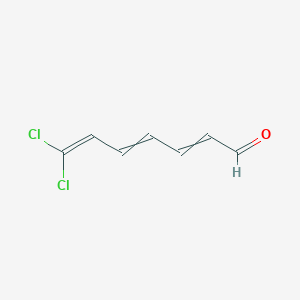
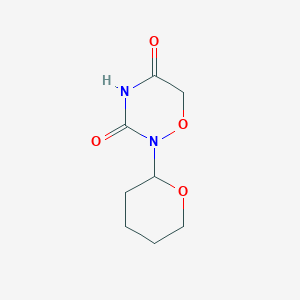
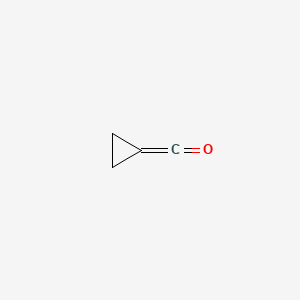
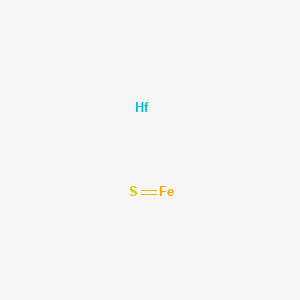

![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
